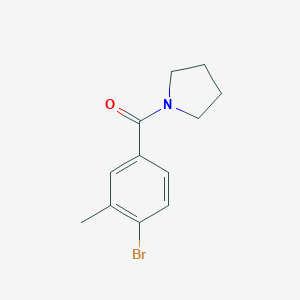

(4-溴-3-甲基苯基)(吡咯啉-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

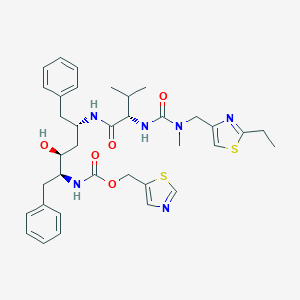

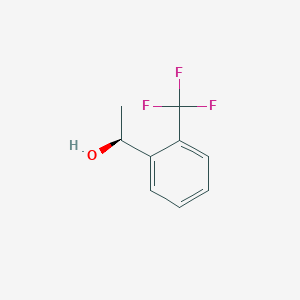

The compound "(4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone" is a chemical entity that appears to be related to a class of organic compounds involving a pyrrole moiety and a ketone functional group. Pyrrole derivatives are significant in medicinal chemistry due to their presence in various biologically active compounds. The bromo and methyl substituents on the phenyl ring suggest potential for interaction with biological targets or for further chemical modifications.

Synthesis Analysis

The synthesis of pyrrole derivatives can be achieved through various methods. One such method is the reduction of acylpyrroles, as described in the synthesis of pyrrolo[1,2-b]cinnolin-10-one derivatives from 1-(4-methylphenyl)sulfonyl-1H-pyrrole using zinc and ammonium chloride or sodium hydroxide . Another efficient one-pot synthetic procedure involves the use of tosylmethyl isocyanide (TosMIC) and a mild base, which has been applied to synthesize 4-(tert-butyl)-1H-pyrrol-3-ylmethanone with good yields . These methods highlight the versatility and economic efficiency in synthesizing pyrrole-based ketones.

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be complex and is often elucidated using techniques such as X-ray crystallography. For instance, the crystal structure of 1,2-bis(4-bromophenyl)-6,7-dihydro-3-methoxy-6,6-dimethyl-1H-indol-4(5H)-one, a related compound, was determined to be triclinic with a planar pyrrole ring structure . This suggests that similar structural analyses could be applied to "(4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone" to understand its conformation and potential interactions.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, which can be used to further modify the compound or to study its reactivity. For example, the reduction of 2- and 3-acylpyrroles has been shown to yield different products depending on the reducing agents used, indicating the sensitivity of these compounds to reaction conditions . The synthesis of related compounds, such as (5-bromo-2-hydroxyphenyl)-(phenyl)methanone, involves the reaction of bromophenol with benzoyl chloride, demonstrating the reactivity of the phenolic hydroxyl group in halogenated phenyl rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can be influenced by their molecular structure. For example, the presence of bromine atoms can increase the molecular weight and affect the compound's density and solubility. The crystallographic data provided for related compounds indicate that these molecules can form well-defined crystals, which is important for their characterization and potential use in solid-state applications . The substituents on the phenyl ring, such as bromo and methyl groups, can also influence the electronic properties and stability of the molecule.

科学研究应用

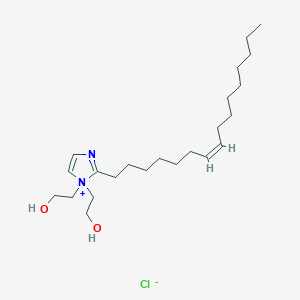

吡咯啉酮衍生物分析与毒理学

吡咯啉酮衍生物是一类被广泛研究其麻醉特性和在生物系统中的生物转化的物质。检测这些衍生物在生物体液中的分析技术突显了化学物质在生物系统中的相互作用及其在毒理学和法医科学中的潜在影响。这些研究为理解类似化合物如“(4-溴-3-甲基苯基)(吡咯啉-1-基)甲酮” (Synbulatov, Voronin, & Voronina, 2019) 的化学行为和生物相互作用奠定了基础。

设计药物和卡西酮衍生物

探索卡西酮衍生物,包括N-烷基化、N-吡咯啉基和其他修饰,可以深入了解与这些化学物质相关的合成方法和分析挑战。这些物质在非法药物市场上的持续演变凸显了化学分析和监管挑战的重要性,这对具有类似结构的化合物可能具有相关性 (Majchrzak, Celiński, Kuś, Kowalska, & Sajewicz, 2017)。

膦酸和吡咯啉环应用

在药物发现中利用吡咯啉环强调了其在开发治疗人类疾病的化合物中的价值。sp3杂化提供的灵活性以及增强三维分子覆盖能力的能力是设计生物活性分子的关键因素。这一研究领域对于理解类似“(4-溴-3-甲基苯基)(吡咯啉-1-基)甲酮” (Li Petri, Raimondi, Spanò, Holl, Barraja, & Montalbano, 2021) 的吡咯啉含有化合物的药物化学潜力尤为重要。

安全和危害

未来方向

属性

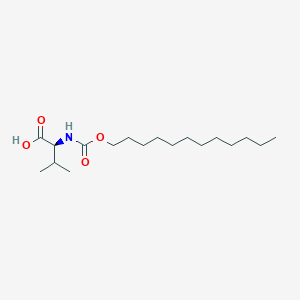

IUPAC Name |

(4-bromo-3-methylphenyl)-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO/c1-9-8-10(4-5-11(9)13)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCAQDBSEMTZVRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N2CCCC2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596887 |

Source

|

| Record name | (4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone | |

CAS RN |

149105-15-7 |

Source

|

| Record name | (4-Bromo-3-methylphenyl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

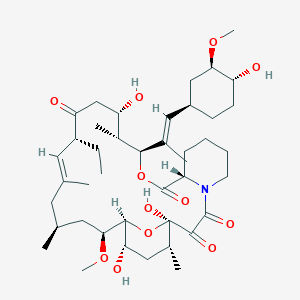

![sodium;[7-hydroxy-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] [(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen phosphate](/img/structure/B137751.png)

![4-[4-(Trifluoromethoxy)phenyl]benzonitrile](/img/structure/B137772.png)